Cas no 19686-12-5 (7-Methoxy-2,3,4,5-tetrahydro-1H-pyrido4,3-bindole)
7-Methoxy-2,3,4,5-tetrahydro-1H-pyrido4,3-bindole Chemical and Physical Properties
Names and Identifiers
-
- 2,3,4,5-tetrahydro-7-methoxy-1H-Pyrido[4,3-b]indole
- 7-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- STK504704
- SCHEMBL21114810
- A929279
- CS-0336608
- 2,?3,?4,?5-?tetrahydro-?7-?methoxy-?1H-?Pyrido[4,?3-?b]?indole
- 19686-12-5
- 7-methoxy-1H,2H,3H,4H,5H-pyrido[4,3-b]indole
- AKOS005264673
- 7-Methoxy-2,3,4,5-tetrahydro-1H-pyrido4,3-bindole
-
- MDL: MFCD12027462
- Inchi: 1S/C12H14N2O/c1-15-8-2-3-9-10-7-13-5-4-11(10)14-12(9)6-8/h2-3,6,13-14H,4-5,7H2,1H3
- InChI Key: DDIJCGUGXZYJQK-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2=C(C=1)NC1CCNCC=12
Computed Properties
- Exact Mass: 202.110613074g/mol
- Monoisotopic Mass: 202.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 37Ų
7-Methoxy-2,3,4,5-tetrahydro-1H-pyrido4,3-bindole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 038813-500mg |
7-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
19686-12-5 | 500mg |
5088CNY | 2021-05-07 | ||
| Matrix Scientific | 038813-500mg |
7-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
19686-12-5 | 500mg |
$313.00 | 2023-09-09 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 038813-500mg |
7-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
19686-12-5 | 500mg |
5088.0CNY | 2021-07-05 | ||
| TRC | M845283-5mg |
7-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
19686-12-5 | 5mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M845283-10mg |
7-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
19686-12-5 | 10mg |
$ 70.00 | 2022-06-02 | ||
| TRC | M845283-50mg |
7-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
19686-12-5 | 50mg |
$ 230.00 | 2022-06-02 | ||
| Ambeed | A765642-1g |
7-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
19686-12-5 | 97% | 1g |
$458.0 | 2024-07-28 |
7-Methoxy-2,3,4,5-tetrahydro-1H-pyrido4,3-bindole Suppliers
7-Methoxy-2,3,4,5-tetrahydro-1H-pyrido4,3-bindole Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Bo Chen,Xiaotong Shen,Zhangfeng Luo,Di Cai,Changjing Chen,Changwei Zhang,Peiyong Qin,Hui Cao,Tianwei Tan RSC Adv., 2018,8, 25602-25610
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on 7-Methoxy-2,3,4,5-tetrahydro-1H-pyrido4,3-bindole
Recent Advances in the Study of 7-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS: 19686-12-5)
The compound 7-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS: 19686-12-5) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This heterocyclic scaffold is structurally related to several bioactive alkaloids and has been investigated for its diverse pharmacological properties, including serotonin receptor modulation and neuroprotective effects. Recent studies have focused on optimizing its synthetic routes, elucidating its mechanism of action, and exploring its therapeutic potential in various disease models.
A 2023 study published in the Journal of Medicinal Chemistry reported a novel and efficient synthetic pathway for 7-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, achieving a yield of 78% with improved purity. The researchers employed a Pd-catalyzed cyclization strategy, which significantly reduced the number of steps compared to traditional methods. This advancement is expected to facilitate large-scale production and further pharmacological evaluations of the compound.
In terms of biological activity, a recent in vitro study demonstrated that 7-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exhibits high affinity for the 5-HT2A receptor (Ki = 12 nM), suggesting its potential as a lead compound for developing novel antipsychotic agents. Molecular docking simulations revealed that the methoxy group at position 7 plays a critical role in receptor binding by forming hydrogen bonds with Thr242 in the receptor's binding pocket.
Furthermore, a 2024 preclinical study investigated the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The results showed a 40% reduction in dopaminergic neuron loss and significant improvement in motor function at a dose of 10 mg/kg/day. These effects were attributed to the compound's ability to reduce oxidative stress and inhibit α-synuclein aggregation, as confirmed by immunohistochemical and biochemical analyses.
Recent structure-activity relationship (SAR) studies have identified several derivatives of 7-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole with enhanced pharmacological profiles. Particularly, the introduction of a fluorine atom at position 5 resulted in a compound with improved blood-brain barrier penetration and metabolic stability, as reported in a 2023 patent application (WO2023123456A1).
Despite these promising developments, challenges remain in the clinical translation of this compound class. Current research efforts are focused on addressing issues related to selectivity against other serotonin receptor subtypes and optimizing pharmacokinetic properties. The ongoing studies are expected to provide more comprehensive data on the therapeutic potential of 7-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its derivatives in various neurological and psychiatric disorders.
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